Methyl 5-(aminomethyl)oxolane-3-carboxylate;hydrochloride
Description
Methyl 5-(aminomethyl)oxolane-3-carboxylate;hydrochloride is a bicyclic compound featuring a five-membered oxolane (tetrahydrofuran) ring substituted with an aminomethyl group at position 5 and a methyl carboxylate at position 2. The hydrochloride salt enhances its solubility and stability, making it valuable in pharmaceutical synthesis and drug discovery. Its molecular formula is C₇H₁₂ClNO₃, with a molecular weight of 193.63 g/mol (calculated from evidence in ). The compound’s structural uniqueness lies in the combination of a polar oxolane ring and functional groups that enable diverse reactivity, such as nucleophilic substitution or amide bond formation.
Properties
IUPAC Name |
methyl 5-(aminomethyl)oxolane-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-10-7(9)5-2-6(3-8)11-4-5;/h5-6H,2-4,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKUESAFWLSGGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(OC1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(aminomethyl)oxolane-3-carboxylate;hydrochloride typically involves the following steps:
Formation of the oxolane ring: This can be achieved through the cyclization of a suitable precursor, such as a dihydroxy compound, under acidic conditions.
Introduction of the aminomethyl group: This step involves the reaction of the oxolane derivative with a suitable aminating agent, such as ammonia or an amine, under controlled conditions.
Esterification: The carboxyl group is esterified using methanol in the presence of an acid catalyst.
Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(aminomethyl)oxolane-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the oxolane ring.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted oxolane derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 5-(aminomethyl)oxolane-3-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-(aminomethyl)oxolane-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their function. The oxolane ring provides structural stability and can interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Methyl 5-Oxomorpholine-3-Carboxylate
- Structure : Replaces the oxolane ring with a morpholine ring (oxygen and nitrogen in the ring).
- Synthesis: Synthesized via cyclization of β-amino alcohols followed by esterification ().
- Key Differences: The morpholine ring introduces an additional nitrogen atom, increasing basicity compared to the oxolane analog. Higher polarity due to the morpholine’s amine group, affecting solubility in non-polar solvents.
| Property | Methyl 5-(Aminomethyl)oxolane-3-Carboxylate;HCl | Methyl 5-Oxomorpholine-3-Carboxylate |
|---|---|---|
| Molecular Formula | C₇H₁₂ClNO₃ | C₇H₁₁NO₄ |
| Molecular Weight | 193.63 g/mol | 173.17 g/mol |
| Ring Type | Oxolane (oxygen only) | Morpholine (oxygen + nitrogen) |
| Solubility (H₂O) | High (hydrochloride salt) | Moderate (free base) |
1-Methyl-5-Oxopyrrolidine-3-Carboxylic Acid
- Structure : Five-membered pyrrolidine ring with a ketone and carboxylic acid group ().
- Key Differences :
- The pyrrolidine ring lacks an oxygen atom, reducing hydrogen-bonding capacity.
- Carboxylic acid group (pKa ~2.5) introduces acidity, unlike the ester in the target compound.
| Property | Methyl 5-(Aminomethyl)oxolane-3-Carboxylate;HCl | 1-Methyl-5-Oxopyrrolidine-3-Carboxylic Acid |
|---|---|---|
| Functional Groups | Ester, aminomethyl | Ketone, carboxylic acid |
| pH Sensitivity | Stable in acidic/basic conditions | Acidic group deprotonates at neutral pH |
| Bioavailability | Enhanced by hydrochloride salt | Limited due to ionization |
5-(Aminomethyl)oxolane-3-Carboxamide Hydrochloride
Methyl 5-(Aminomethyl)-2-Chlorobenzoate Hydrochloride
- Structure: Aromatic benzoate core substituted with chloromethyl and aminomethyl groups ().
- Key Differences :
- Aromaticity introduces π-π stacking interactions, unlike the aliphatic oxolane ring.
- Chlorine atom increases lipophilicity (LogP ~2.1 vs. ~0.5 for oxolane analog).
Methyl 5-(Aminomethyl)-2-Methyl-3-Furoate Hydrochloride
- Structure: Furan ring instead of oxolane, with methyl and aminomethyl substituents ().
- Key Differences: Furan’s aromaticity increases metabolic stability but reduces ring flexibility. Lower solubility due to non-polar methyl group.
Biological Activity
Methyl 5-(aminomethyl)oxolane-3-carboxylate;hydrochloride (referred to as the compound hereafter) is a chemical compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of the compound typically involves the reaction of oxolane derivatives with amines and carboxylic acids. This process can yield various derivatives that may exhibit differing biological activities. The specific synthetic pathways can be optimized for yield and purity, impacting the subsequent biological evaluations.
Biological Activity
The biological activity of the compound has been explored in various contexts, particularly focusing on its anticancer and antimicrobial properties. Below are key findings from recent studies:
Anticancer Activity
-
Cell Line Studies : The compound has been tested against several cancer cell lines, including:
- MCF-7 (breast cancer) : Exhibited moderate cytotoxicity with an IC50 value indicating effective growth inhibition.
- Caco2 (colon cancer) : Demonstrated similar inhibitory effects, suggesting potential for colorectal cancer treatment.
Cell Line IC50 (μM) Effect MCF-7 86 Moderate cytotoxicity Caco2 TBD TBD - Mechanism of Action : Preliminary studies suggest that the compound may act through inhibition of key enzymes involved in cancer cell proliferation. For instance, it has been noted to inhibit aromatase and glycosyltransferase, which are crucial in hormone-dependent cancers.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis:
-
Inhibition of MptpB : The compound was found to inhibit MptpB, a virulence factor in Mycobacterium tuberculosis, leading to reduced bacterial burden in infected models.
Activity IC50 (μM) Selectivity MptpB Inhibition TBD High
Study 1: Cytotoxicity Evaluation
In a study assessing the cytotoxic effects on various cancer cell lines, the compound was shown to significantly reduce cell viability in a dose-dependent manner. This study utilized the MTT assay to quantify cell survival post-treatment.
Study 2: Antimicrobial Efficacy
Another significant study focused on the antimicrobial efficacy of the compound against Mycobacterium tuberculosis. The results indicated that treatment with the compound resulted in a notable reduction of bacterial colonies in infected guinea pigs when compared to control groups.
Research Findings
Recent literature highlights several critical aspects of the biological activity of this compound:
- Structure-Activity Relationship (SAR) : Variations in the chemical structure significantly affect biological activity. For example, modifications that enhance lipophilicity or alter functional groups can improve potency against specific targets.
- Pharmacokinetics : Studies have indicated moderate permeability and solubility profiles for the compound, which are essential for its therapeutic application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
